molecular formula C13H12F2N4O B11104949 N'-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide

N'-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide

Cat. No.: B11104949
M. Wt: 278.26 g/mol
InChI Key: BJBKLZDLUCSSGI-OMCISZLKSA-N
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Description

N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with dimethyl groups and a difluorobenzohydrazide moiety, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2,5-difluorobenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,5-DIFLUOROBENZOHYDRAZIDE: shares similarities with other pyrazole-based hydrazides, such as:

Properties

Molecular Formula

C13H12F2N4O

Molecular Weight

278.26 g/mol

IUPAC Name

N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-2,5-difluorobenzamide

InChI

InChI=1S/C13H12F2N4O/c1-8-9(7-17-19(8)2)6-16-18-13(20)11-5-10(14)3-4-12(11)15/h3-7H,1-2H3,(H,18,20)/b16-6+

InChI Key

BJBKLZDLUCSSGI-OMCISZLKSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C2=C(C=CC(=C2)F)F

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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